Bromoethane-1,1,2,2-d4 has the molecular formula C2H5BrD4 and is characterized by the presence of bromine and deuterium. The substitution of hydrogen with deuterium alters the physical and chemical properties of the compound, making it useful for specific applications in research and industry. Deuterated compounds are often used as tracers in
Bromoethane-1,1,2,2-d4 can be synthesized through various methods:
These methods highlight the versatility in synthesizing deuterated compounds for research applications.
The applications of bromoethane-1,1,2,2-d4 span several fields:
Interaction studies involving bromoethane-1,1,2,2-d4 focus on its reactivity and behavior in various environments. These studies often employ techniques such as spectroscopy and chromatography to analyze how this compound interacts with different substrates or biological systems. The kinetic isotope effect observed with deuterated compounds provides insights into reaction dynamics that are not possible with non-deuterated analogs .
Bromoethane-1,1,2,2-d4 shares similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bromoethane | C2H5Br | Non-deuterated version; widely used as a solvent |
Bromoethanol | C2H5BrO | Contains hydroxyl group; used in organic synthesis |
1-Bromopropane | C3H7Br | Longer carbon chain; different reactivity profile |
Bromoethane-2-d1 | C2H5BrD | Only one hydrogen replaced; less isotopic labeling |
Bromoethane-1,1,2,2-d4 is unique due to its four hydrogen atoms being replaced by deuterium isotopes which significantly alters its physical properties and reactivity compared to these similar compounds.
Flammable;Irritant;Health Hazard